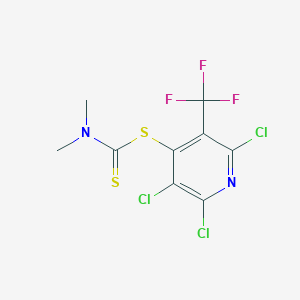![molecular formula C20H15Cl2F2N3O B11064551 (2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11064551.png)
(2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound with significant applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the presence of halogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic rings.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which is used in its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
Its quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An intermediate used in the synthesis of various medicinal compounds.
1-Chloro-2,4-difluorobenzene: Used in the preparation of difluoroarenes.
Uniqueness
The uniqueness of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE lies in its combination of a quinoline moiety and a piperazine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15Cl2F2N3O |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H15Cl2F2N3O/c21-12-1-2-13-18(9-12)25-4-3-19(13)26-5-7-27(8-6-26)20(28)14-10-16(23)17(24)11-15(14)22/h1-4,9-11H,5-8H2 |
InChI Key |
BOWSCRUZYLRQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11064477.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)

![N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11064484.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B11064502.png)
![N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11064504.png)
![{5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B11064512.png)
![1-(4-fluorobenzyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064519.png)
![Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate](/img/structure/B11064520.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11064524.png)
![Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B11064526.png)
![9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B11064534.png)
